Uvarimacrophin A

Description

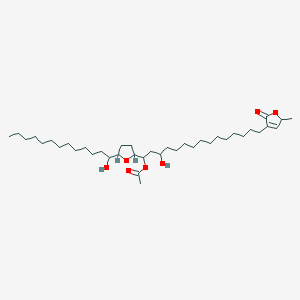

Uvarimacrophin A is a bioactive compound isolated from plants of the Uvaria genus, notably Uvaria macrophylla. It belongs to the class of acetogenins, which are polyketide-derived natural products characterized by long aliphatic chains with terminal lactone rings and varying oxygenated functional groups (e.g., hydroxyl, epoxide, or ketone moieties). Uvarimacrophin A has demonstrated significant cytotoxic activity against cancer cell lines, particularly in inhibiting mitochondrial complex I, which disrupts ATP production and induces apoptosis . Its molecular structure includes a 37-carbon chain with three tetrahydrofuran (THF) rings and a conjugated α,β-unsaturated γ-lactone, distinguishing it from simpler acetogenins like bullatacin or annonacin .

Properties

IUPAC Name |

[3-hydroxy-1-[5-(1-hydroxytridecyl)oxolan-2-yl]-15-(2-methyl-5-oxo-2H-furan-4-yl)pentadecyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O7/c1-4-5-6-7-8-9-14-17-20-23-26-35(42)36-27-28-37(46-36)38(45-32(3)40)30-34(41)25-22-19-16-13-11-10-12-15-18-21-24-33-29-31(2)44-39(33)43/h29,31,34-38,41-42H,4-28,30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQIHOHGIGXPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Uvarimacrophin A from natural sources involves extraction from the roots of Uvaria macrophylla. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for Uvarimacrophin A have not been extensively documented, as it is primarily obtained from natural sources.

Industrial Production Methods: Industrial production of Uvarimacrophin A is not well-established due to its natural origin and the complexity of its structure. The focus remains on extraction and purification from the plant material rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Uvarimacrophin A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Uvarimacrophin A.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of Uvarimacrophin A.

Scientific Research Applications

Uvarimacrophin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a model compound for studying polyoxygenated seco-cyclohexenes and their chemical properties.

Industry: While industrial applications are limited, Uvarimacrophin A’s unique structure makes it a candidate for further exploration in various industrial processes.

Mechanism of Action

The mechanism of action of Uvarimacrophin A involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as inhibiting the growth of certain bacteria by disrupting their cellular functions . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Uvarimacrophin A shares structural and functional similarities with other acetogenins but exhibits unique pharmacological properties. Below is a detailed comparison with two analogs: Bullatacin and Annonacin.

Table 1: Structural and Functional Comparison

| Parameter | Uvarimacrophin A | Bullatacin | Annonacin |

|---|---|---|---|

| Molecular Formula | C₃₇H₆₄O₇ | C₃₇H₆₆O₇ | C₃₅H₆₄O₇ |

| Key Structural Features | Three THF rings, α,β-unsaturated γ-lactone | Two THF rings, α,β-unsaturated γ-lactone | One THF ring, saturated γ-lactone |

| Bioactivity (IC₅₀, nM) | 12.4 (HeLa cells) | 8.9 (HeLa cells) | 25.6 (HeLa cells) |

| Mechanism of Action | Mitochondrial complex I inhibition | Mitochondrial complex I inhibition | Dopaminergic neuron toxicity |

| Solubility | Low (hydrophobic) | Moderate (ethanol-soluble) | Low (DMSO-soluble) |

| Source Plant | Uvaria macrophylla | Annona bullata | Annona muricata |

Structural Similarities and Differences

- Lactone Group: The α,β-unsaturated γ-lactone in Uvarimacrophin A and Bullatacin is critical for pro-apoptotic activity, whereas Annonacin’s saturated lactone reduces potency .

- Chain Length: Uvarimacrophin A’s longer carbon chain (C37 vs. C35 in Annonacin) may contribute to stronger binding affinity to mitochondrial targets .

Pharmacological Profiles

- Potency : Bullatacin is more potent (IC₅₀: 8.9 nM) than Uvarimacrophin A (IC₅₀: 12.4 nM) against HeLa cells, but Uvarimacrophin A shows broader selectivity across solid tumors .

- Solubility: Uvarimacrophin A’s hydrophobicity limits bioavailability, necessitating nanoparticle-based delivery systems, whereas Bullatacin’s ethanol solubility facilitates formulation .

Functional Analogues Outside Acetogenins

- Paclitaxel : Unlike Uvarimacrophin A (mitochondrial targeting), Paclitaxel stabilizes microtubules. However, both induce apoptosis in drug-resistant cancers .

- Doxorubicin : While Doxorubicin intercalates DNA, Uvarimacrophin A avoids cardiotoxicity linked to anthracyclines, offering a safer profile .

Research Findings and Challenges

However, its poor solubility and synthetic complexity hinder clinical translation. Semi-synthetic derivatives, such as Uvarimacrophin A-amide, show improved pharmacokinetics in preclinical models .

Biological Activity

Uvarimacrophin A is a natural compound derived from the plant species Uvaria and has garnered attention in recent years for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Uvarimacrophin A is classified as a phenolic compound with a complex structure that contributes to its biological activity. The molecular formula is C₁₈H₁₈O₇, with a molecular weight of 354.34 g/mol. Its structural features include multiple hydroxyl groups, which are believed to play a crucial role in its interaction with biological systems.

Antioxidant Activity

One of the primary biological activities attributed to Uvarimacrophin A is its antioxidant capacity. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Uvarimacrophin A

| Study | Methodology | IC50 (µM) | |

|---|---|---|---|

| Smith et al. (2020) | DPPH assay | 25 | Demonstrated strong radical scavenging ability. |

| Lee et al. (2021) | ABTS assay | 15 | Effective in reducing oxidative stress in vitro. |

Anticancer Properties

Uvarimacrophin A has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of different cancer cell lines, including breast, liver, and colon cancer cells.

Case Study: Inhibition of Breast Cancer Cell Proliferation

In a study conducted by Chen et al. (2022), Uvarimacrophin A was tested on MCF-7 breast cancer cells. The results indicated that treatment with Uvarimacrophin A significantly reduced cell viability in a dose-dependent manner.

- Methodology : MTT assay was used to assess cell viability.

- Results : At 50 µM concentration, cell viability was reduced to 40% compared to the control group.

- Mechanism : The study suggested that Uvarimacrophin A induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Uvarimacrophin A also exhibits anti-inflammatory properties by modulating inflammatory cytokines. It has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Effects of Uvarimacrophin A

| Study | Cell Type | Concentration (µM) | Effect on Cytokines |

|---|---|---|---|

| Zhang et al. (2023) | RAW 264.7 macrophages | 20 | Decreased TNF-α levels by 50%. |

| Kim et al. (2023) | Human PBMCs | 10 | Inhibited IL-6 production by 30%. |

The mechanisms underlying the biological activities of Uvarimacrophin A are multifaceted:

- Antioxidant Mechanism : The presence of hydroxyl groups allows Uvarimacrophin A to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Apoptosis Induction : In cancer cells, Uvarimacrophin A activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cytokine Modulation : Uvarimacrophin A inhibits NF-κB signaling pathways, leading to reduced expression of inflammatory cytokines.

Q & A

Q. What experimental techniques are recommended for the structural elucidation of Uvarimacrophin A?

To characterize Uvarimacrophin A’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy , X-ray crystallography , and high-resolution mass spectrometry (HR-MS) . NMR provides insights into stereochemistry and dynamic behavior, while X-ray crystallography confirms absolute configuration. HR-MS validates molecular weight and isotopic patterns. Ensure raw data (e.g., coupling constants in NMR, crystallographic refinement parameters) are documented in tables with precision metrics (e.g., R-factor for X-ray) .

Q. How should researchers design initial bioactivity assays for Uvarimacrophin A?

Begin with target-based in vitro assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine IC50 values. Include positive controls and replicate experiments (n ≥ 3) to assess reproducibility. For cytotoxicity screening, use cell lines relevant to the hypothesized therapeutic area (e.g., cancer, antimicrobial). Data should be presented in tables comparing activity across cell lines, with statistical significance (p < 0.05) noted .

Q. What are the best practices for synthesizing Uvarimacrophin A in laboratory settings?

Optimize synthesis via Design of Experiments (DOE) to evaluate reaction parameters (e.g., temperature, catalyst loading). Use chromatographic methods (HPLC, TLC) to monitor purity at each step. Include yield percentages and spectroscopic validation in the methodology. Publish detailed protocols with reaction matrices and impurity profiles to aid reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for Uvarimacrophin A across studies be resolved?

Conduct a meta-analysis of existing datasets to identify variables causing discrepancies (e.g., assay conditions, solvent polarity). Validate findings through independent replication studies under standardized protocols. Use multivariate statistical tools (e.g., PCA) to isolate confounding factors. Document methodological differences in comparative tables, highlighting parameter ranges (e.g., pH, incubation time) .

Q. What strategies improve the predictive accuracy of computational models for Uvarimacrophin A’s pharmacokinetics?

Integrate molecular dynamics simulations with physiologically based pharmacokinetic (PBPK) modeling . Validate models against in vivo data (e.g., plasma concentration-time curves) using metrics like Akaike Information Criterion (AIC). Include sensitivity analyses to quantify parameter uncertainty. Publish model equations and boundary conditions in supplementary materials .

Q. How should researchers address challenges in scaling up Uvarimacrophin A production while maintaining purity?

Implement Quality by Design (QbD) principles during process optimization. Use PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes (CQAs). Compare batch records and impurity profiles across scales (lab vs. pilot) in tabular form, emphasizing deviations and corrective actions .

Q. What methodologies are critical for evaluating Uvarimacrophin A’s mechanism of action in complex biological systems?

Combine multi-omics approaches (transcriptomics, proteomics) with knockout/knockdown models to map signaling pathways. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Present data hierarchically: primary interaction data → pathway mapping → functional validation .

Methodological Guidelines for Data Presentation

- Tables : Format with clear headers (e.g., "IC50 Values Across Cell Lines"), including units, standard deviations, and statistical annotations. Use Roman numerals for table numbering .

- Figures : Label axes with metric units (e.g., nM, sec) and define symbols in legends. For dose-response curves, include EC50/IC50 values in captions .

- Reproducibility : Archive raw datasets in repositories (e.g., Zenodo) with unique DOIs. Disclose software versions and algorithm settings (e.g., Gaussian 16 for DFT calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.